molecular formula C9H10N4 B13904477 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B13904477
M. Wt: 174.20 g/mol
InChI Key: LYSSYIOCIVVPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Electronic Properties

The compound’s structure (Fig. 1) features a pyrazole ring connected via N1 to a 2-methylpyridin-4-yl group. Key attributes include:

  • Pyridine Ring : The 2-methyl group induces a meta-directing effect, stabilizing the ring’s electron-deficient character. This enhances π-π stacking with aromatic residues in target proteins (e.g., kinase hinge regions).
  • Pyrazole Core : The 4-amino group acts as a hydrogen bond donor, while N2’s lone pair facilitates coordination with metal ions in enzymatic active sites.

Table 1: Key Structural Features and Their Functional Roles

Feature Role in Bioactivity Example Target Interaction
2-Methylpyridin-4-yl Enhances lipophilicity & π-stacking Kin

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-(2-methylpyridin-4-yl)pyrazol-4-amine

InChI

InChI=1S/C9H10N4/c1-7-4-9(2-3-11-7)13-6-8(10)5-12-13/h2-6H,10H2,1H3

InChI Key

LYSSYIOCIVVPCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)N2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Suzuki Coupling Followed by Amination

One of the most relevant and effective methods to prepare pyrazole derivatives bearing pyridinyl substituents is a two-step process involving Suzuki coupling and Buchwald–Hartwig amination:

  • Step 1: Suzuki Coupling
    The coupling of a halogenated pyridine derivative, such as 2-methyl-4-chloropyridine, with a pyrazolyl boronic acid or boronate ester enables the formation of the 1-(2-methylpyridin-4-yl)pyrazole scaffold. This reaction typically uses palladium catalysts such as PdCl2(dppf)·DCM, with bases like potassium carbonate in mixed solvents (e.g., 1,4-dioxane/ethanol/water). Yields reported for similar systems range from 59% to 69%.

  • Step 2: Buchwald–Hartwig Amination
    The chloropyrazole intermediate is then subjected to amination with ammonia or an appropriate amine source under palladium catalysis to introduce the 4-amine substituent on the pyrazole ring. This step often uses ligands such as XPhos and bases like sodium tert-butoxide or potassium carbonate. Yields for this step can vary but are generally moderate to good.

This method benefits from modularity and the ability to introduce various substituents on both the pyridine and pyrazole rings.

Direct Condensation of Hydrazines with Pyridinyl-Substituted Diketones

An alternative approach involves the condensation of hydrazine derivatives with 1,3-diketones bearing a 2-methylpyridin-4-yl substituent:

  • The diketone precursor with a pyridinyl substituent is reacted with hydrazine or substituted hydrazines under reflux in ethanol or other suitable solvents with a base such as sodium hydroxide.
  • This reaction forms the pyrazole ring directly, with the amino group either introduced via the hydrazine or by subsequent functionalization.

This method is advantageous for its straightforwardness and avoidance of transition metals but requires access to the appropriate diketone precursors.

N-Alkylation of Pyrazol-4-amine with 2-Methylpyridin-4-ylmethyl Halides

Another feasible method is the N-alkylation of pyrazol-4-amine with a 2-methylpyridin-4-ylmethyl halide:

  • Pyrazol-4-amine is reacted with a halomethyl derivative of 2-methylpyridine under basic conditions (e.g., potassium carbonate in DMF).
  • This reaction selectively alkylates the pyrazole nitrogen at the 1-position, yielding the desired this compound.

This method requires the preparation or availability of the halomethyl pyridine derivative but avoids complex catalytic systems.

Detailed Experimental Procedure Example

Based on the Suzuki coupling and Buchwald–Hartwig amination approach, a representative preparation protocol is as follows:

Step Reagents and Conditions Description Yield (%)
1 2,4-dichloro-5-fluoropyridine (1 equiv), (1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 equiv), PdCl2(dppf)·DCM (5 mol%), K2CO3 (3 equiv), 1,4-dioxane/ethanol/water (5:1:1), 100 °C, 16 h Suzuki coupling to form 2-chloro-4-(1H-pyrazol-4-yl)-5-fluoropyridine intermediate 60
2 Intermediate (1 equiv), ammonium hydroxide or ammonia source (excess), Pd(OAc)2 (5 mol%), XPhos (10 mol%), NaOtBu (2 equiv), toluene, reflux, 12 h Buchwald–Hartwig amination to introduce amino group at pyrazole 4-position 55

Note: These conditions are adapted from similar pyrazole-pyridine coupling systems reported in the literature.

Analytical Characterization

Typical characterization data for this compound include:

  • Melting Point: Usually in the range of 150–180 °C depending on purity and polymorphs.
  • FTIR Spectroscopy: Key absorptions include N–H stretching (~3300 cm⁻¹), C=N and C=C stretches (~1600 cm⁻¹), and aromatic C–H stretches (~3000 cm⁻¹).
  • [^1H NMR (DMSO-d6, 400–500 MHz)](pplx://action/followup): Signals corresponding to pyrazole protons (δ 6.0–8.5 ppm), pyridine protons (δ 7.0–8.5 ppm), methyl group on pyridine (~2.3 ppm), and amino protons (broad singlet around δ 5–6 ppm) are observed.
  • Mass Spectrometry: Molecular ion peak matching the molecular weight of 188.23 g/mol confirms the compound identity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Advantages Limitations
Suzuki Coupling + Buchwald–Hartwig Amination Halogenated pyridine, pyrazolyl boronic acid, ammonia PdCl2(dppf), XPhos, K2CO3, NaOtBu High modularity, good yields, access to diverse derivatives Requires palladium catalysts, multi-step
Condensation of Hydrazines with Pyridinyl Diketones Pyridinyl diketone, hydrazine NaOH, ethanol, reflux Direct pyrazole ring formation, no metals Requires diketone synthesis, limited substitution scope
N-Alkylation of Pyrazol-4-amine Pyrazol-4-amine, 2-methylpyridin-4-ylmethyl halide K2CO3, DMF Simple, metal-free Requires halomethyl pyridine, regioselectivity control

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Structural Classification and Key Derivatives

Pyrazol-4-amine derivatives can be categorized based on substituents:

Pyridinyl-Substituted Derivatives
Compound Name Substituents Key Features Reference
1-(Pyridin-2-yl)-1H-pyrazol-4-amine Pyridin-2-yl Commercial availability; used in ligand design
1-(3-Chloropyridin-4-yl)methyl-1H-pyrazol-4-amine 3-Chloropyridin-4-ylmethyl Halogenated pyridine enhances lipophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, cyclopropyl, methyl Synthesized via coupling reactions; intermediate in drug discovery

Chlorinated analogs () may prioritize membrane permeability over solubility.

Arylalkyl-Substituted Derivatives
Compound Name Substituents Biological Activity Reference
1-(3-Chloro-4-fluorophenyl)methyl-1H-pyrazol-4-amine 3-Chloro-4-fluorophenylmethyl Potential kinase inhibitor scaffold
Ceapin-A8 (Trifluoromethylphenylmethyl derivative) 4-Trifluoromethylphenylmethyl Unfolded protein response inhibitor
1-(4-Ethylbenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 4-Ethylbenzyl, trifluoromethyl GLUT1 inhibitor intermediate

Comparison: Arylalkyl substituents (e.g., benzyl, trifluoromethylphenyl) enhance hydrophobic interactions but may reduce aqueous solubility.

Kinase Inhibition
  • CDK2 Inhibitors : Derivatives like 5-chloro-4-(1,3-dimethylpyrazol-4-yl)-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine () demonstrate that pyrazol-4-amine scaffolds are critical for binding affinity. Substitutions on the pyrimidine ring further modulate activity.
  • TNF-α Inhibition : Modifications to the pyrazole’s aryl group (e.g., replacing p-tolyl with bulkier substituents) drastically reduce activity, as seen in .
Antiviral Potential
  • COVID-19 Target Docking : 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine showed a high docking score (-7.0 kcal/mol) against SARS-CoV-2 targets , suggesting that alkylamine substituents may enhance viral protease binding.
Protein Interaction Modulators
  • Ceapins : Trifluoromethylphenylmethyl-substituted pyrazol-4-amine derivatives (e.g., Ceapin-A8) inhibit the unfolded protein response , highlighting the role of electron-withdrawing groups in bioactivity.
Physical Data
Compound Name Melting Point/State Yield Purity Reference
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107°C (solid) 17.9% >95%
1-(3-Chlorophenyl)-1H-pyrazol-4-amine Not reported High 95%

Comparison : The target compound’s synthesis would likely follow similar protocols, with the 2-methylpyridine group requiring regioselective coupling.

Biological Activity

1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the available literature on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique pharmacological profile. The specific arrangement of functional groups in this compound is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In studies, derivatives of pyrazole compounds exhibited sub-micromolar antiproliferative activity against cancer cell lines by inhibiting CDK2, leading to cell cycle arrest and apoptosis .
  • Receptor Modulation : It acts as a positive allosteric modulator for certain receptors, enhancing the efficacy of endogenous ligands like acetylcholine. This modulation can influence neurotransmitter pathways relevant in conditions such as schizophrenia .

Biological Activity Overview

The biological activities associated with this compound include:

Activity Effect Reference
AnticancerInhibits CDK2; induces apoptosis
NeuroprotectiveModulates M4 receptor activity
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies

Several studies have explored the effects of this compound and its derivatives:

  • Anticancer Activity : A study demonstrated that derivatives with the pyrazole scaffold exhibited significant antiproliferative effects across various cancer cell lines, with IC50 values ranging from 0.127 µM to 0.560 µM. Mechanistic investigations revealed that these compounds led to cell cycle arrest at the S and G2/M phases and induced apoptosis through the downregulation of retinoblastoma phosphorylation .
  • Neuropharmacological Studies : Research into the modulation of M4 receptors showed that certain pyrazole derivatives could enhance acetylcholine's binding affinity significantly. This suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is impaired .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing levels of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

Modification Effect on Activity Reference
Methylation at C3 positionDecreased CDK inhibitory activity
Substitution on N1 positionAltered receptor binding affinity
Variations in pyridine substitutionsEnhanced selectivity and potency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.